molecular formula C10H10N2O2 B1424132 methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190312-97-0

methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No. B1424132
M. Wt: 190.2 g/mol
InChI Key: HXDHPSSFUOAVFK-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is the methyl ester derivative of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” are not available, it’s known that 1H-Pyrrolo[3,2-b]pyridine derivatives have been used in the synthesis of azetidinylpiperidine derivatives .


Physical And Chemical Properties Analysis

The empirical formula of “methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is C9H8N2O2 . Its molecular weight is 176.17 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by M. Bencková and A. Krutošíková explored the synthesis of pyrrolopyridine derivatives, focusing on the creation of carboxylic acids and their derivatives, which are structurally related to methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Bencková & Krutošíková, 1997).
  • Another study by E. Toja et al. synthesized a series of dihydro-4-oxo-1H-pyrrolopyridine carboxylic acids, which are related to the compound . This research highlighted the potential antibacterial activity of these compounds (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Applications in Drug Discovery

  • A paper by Xue-Feng Zhu et al. discussed the use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed annulation reactions, leading to the creation of tetrahydro-pyridine derivatives. This process could be linked to the synthesis of structures similar to methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate, contributing to the field of drug discovery (Zhu, Lan, & Kwon, 2003).
  • Research by Khaled Bahgat et al. involved the theoretical and experimental investigation of pyrazolo-pyridine derivatives. Such studies aid in understanding the structural and spectroscopic properties of related compounds like methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Bahgat, Jasem, & El‐Emary, 2009).

Photophysical Properties

  • M. S. D. Carvalho et al. studied the photophysical properties of certain thieno[3,2-b]pyridine derivatives. These studies provide insights into the fluorescence and absorption properties of compounds, which can be relevant for understanding the behavior of methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate in various environments (Carvalho, Hortelão, Calhelha, Abreu, Coutinho, Queiroz, & Castanheira, 2013).

properties

IUPAC Name

methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-8-9(12-6)4-7(5-11-8)10(13)14-2/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDHPSSFUOAVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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